4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the phenylacetyl hydrazone intermediate. This intermediate is then reacted with 4-ethoxybenzoic acid under specific conditions to form the final product
Chemical Reactions Analysis
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is primarily used in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable tool for studying various biochemical pathways and reactions.
Mechanism of Action
The exact mechanism of action for 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity.
Properties
CAS No. |
767320-54-7 |
---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-29-21-14-10-20(11-15-21)24(28)30-22-12-8-19(9-13-22)17-25-26-23(27)16-18-6-4-3-5-7-18/h3-15,17H,2,16H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
PBHVNIJTTVGOCH-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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